molecular formula C13H17FN2OS B12240131 2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one

2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B12240131
M. Wt: 268.35 g/mol
InChI Key: AVFFRMLAYXGWIA-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one is an organic compound that features a fluorophenyl group, a sulfanyl linkage, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-fluorothiophenol with 1-(4-methylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethan-1-amine
  • 2-(4-Fluorophenyl)ethan-1-amine

Uniqueness

2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one is unique due to the presence of the sulfanyl linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the fluorophenyl group and the piperazine ring also contributes to its unique pharmacological profile.

Properties

Molecular Formula

C13H17FN2OS

Molecular Weight

268.35 g/mol

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-(4-methylpiperazin-1-yl)ethanone

InChI

InChI=1S/C13H17FN2OS/c1-15-6-8-16(9-7-15)13(17)10-18-12-4-2-11(14)3-5-12/h2-5H,6-10H2,1H3

InChI Key

AVFFRMLAYXGWIA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CSC2=CC=C(C=C2)F

Origin of Product

United States

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